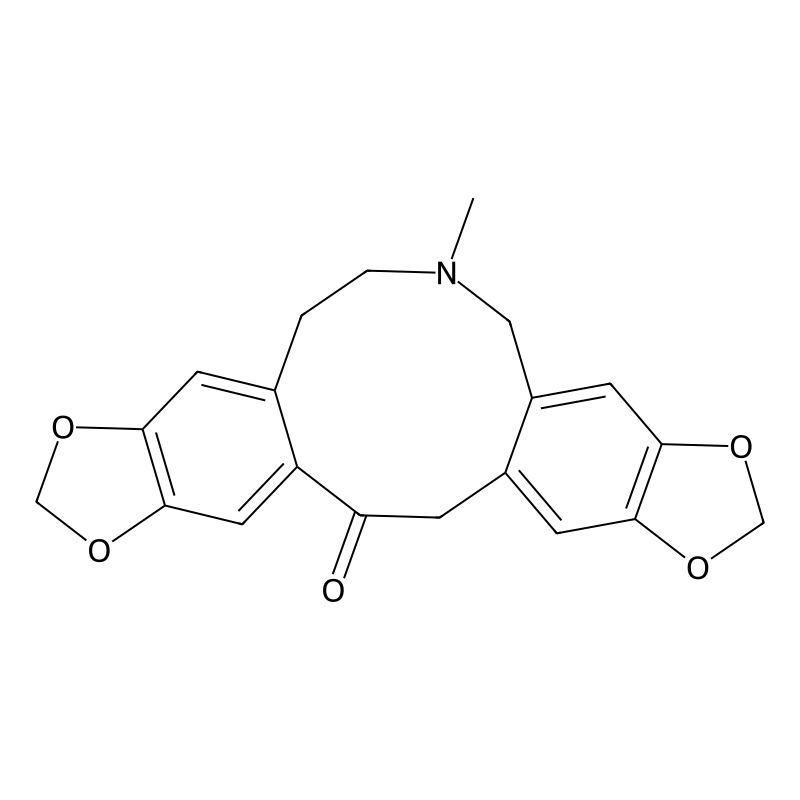Pseudoprotopine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anti-inflammatory Properties:
Pseudoprotopine has shown promise in reducing inflammation. Studies using cell cultures suggest it may suppress the activity of inflammatory pathways, potentially offering benefits for conditions like arthritis and inflammatory bowel disease. However, more research, particularly in animal models, is needed to confirm these findings [].
Neuroprotective Effects:
Some research indicates pseudoprotopine might have neuroprotective properties. Studies suggest it could protect nerve cells from damage caused by oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's. However, further investigation is necessary to understand its mechanisms and potential therapeutic applications [].
Pseudoprotopine is a naturally occurring alkaloid belonging to the protoberberine class, which is characterized by a complex bicyclic structure. It is derived from the biosynthetic pathways of benzylisoquinoline alkaloids, primarily found in various plant species, particularly within the Papaveraceae family. Pseudoprotopine exhibits structural similarities to other alkaloids such as protopine and allocryptopine, which are also prevalent in plants like Corydalis and Papaver. The molecular formula for pseudoprotopine is C₁₉H₂₁NO₄, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
These methods are essential for producing sufficient quantities for research and potential therapeutic applications .
Pseudoprotopine exhibits several notable biological activities:
- Anti-inflammatory Effects: It has been shown to reduce inflammation in various experimental models.
- Neuroprotective Properties: Pseudoprotopine may protect neuronal cells from damage due to oxidative stress.
- Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against certain bacterial strains.
These activities make pseudoprotopine a compound of interest in pharmacological research, particularly for developing new therapeutic agents .
Pseudoprotopine has several potential applications:
- Pharmaceutical Development: Due to its biological activities, it is being investigated for use in anti-inflammatory and neuroprotective drugs.
- Natural Product Research: It serves as a model compound for studying the biosynthesis of protoberberine alkaloids and their derivatives.
- Agricultural Uses: Its antimicrobial properties may be explored for developing natural pesticides or growth enhancers.
The ongoing research into its pharmacological potential continues to expand its applicability in various fields .
Interaction studies involving pseudoprotopine focus on its effects on biological systems:
- Synergistic Effects with Other Alkaloids: Research indicates that pseudoprotopine may enhance or modulate the effects of other alkaloids when used in combination.
- Receptor Binding Studies: Investigations into how pseudoprotopine interacts with specific receptors can provide insights into its mechanism of action and therapeutic potential.
These studies are crucial for understanding how pseudoprotopine can be effectively utilized in medicinal chemistry .
Pseudoprotopine shares structural and functional similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Protopine | Similar bicyclic structure | Anti-inflammatory, neuroprotective | Found in different plant families |
| Allocryptopine | Closely related structure | Antimicrobial, analgesic | Exhibits distinct pharmacological profiles |
| Tetrahydropalmatine | Different ring structure | Sedative effects | Primarily used in traditional medicine |
| Corydaline | Related protoberberine type | Antinociceptive | Known for pain relief properties |
Pseudoprotopine's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it a valuable subject for further research in natural product chemistry and pharmacology .
XLogP3
GHS Hazard Statements
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








